5-Tert-butyl-2-methyl-4-(thiophen-2-ylmethylidene)pyrazol-3-one
Description
5-Tert-butyl-2-methyl-4-(thiophen-2-ylmethylidene)pyrazol-3-one is a heterocyclic compound that features a pyrazolone core with a thiophene ring attached via a methylene bridge
Properties
IUPAC Name |
5-tert-butyl-2-methyl-4-(thiophen-2-ylmethylidene)pyrazol-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-13(2,3)11-10(12(16)15(4)14-11)8-9-6-5-7-17-9/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOICNEPCQWKRPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C1=CC2=CC=CS2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-2-methyl-4-(thiophen-2-ylmethylidene)pyrazol-3-one typically involves the condensation of 5-tert-butyl-2-methyl-3-pyrazolone with thiophene-2-carbaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for 5-Tert-butyl-2-methyl-4-(thiophen-2-ylmethylidene)pyrazol-3-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-2-methyl-4-(thiophen-2-ylmethylidene)pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrazolone core can be reduced to form corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols from the carbonyl group.
Substitution: Introduction of halogen atoms or other electrophilic groups on the thiophene ring.
Scientific Research Applications
5-Tert-butyl-2-methyl-4-(thiophen-2-ylmethylidene)pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-2-methyl-4-(thiophen-2-ylmethylidene)pyrazol-3-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The pyrazolone core may inhibit specific enzymes or receptors, while the thiophene ring could enhance binding affinity and specificity. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
5-Tert-butyl-2-methyl-3-pyrazolone:
Thiophene-2-carbaldehyde: Contains the thiophene ring but lacks the pyrazolone core, limiting its biological activity.
4-(Thiophen-2-ylmethylidene)pyrazol-3-one: Similar structure but without the tert-butyl and methyl groups, which may affect its stability and reactivity.
Uniqueness
5-Tert-butyl-2-methyl-4-(thiophen-2-ylmethylidene)pyrazol-3-one is unique due to the combination of the pyrazolone core and the thiophene ring, which imparts distinct chemical and biological properties. The presence of the tert-butyl and methyl groups further enhances its stability and reactivity, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
